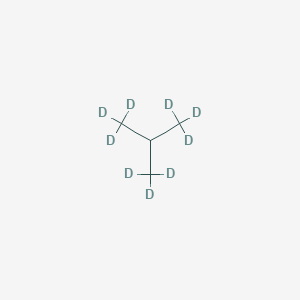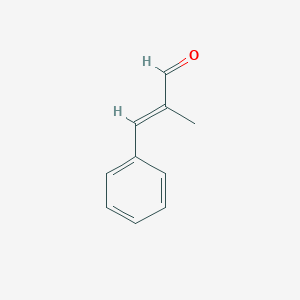
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE is a silicon-containing cyclic compound with the molecular formula C7H18Si2. This compound is characterized by its unique structure, which includes two silicon atoms incorporated into a five-membered ring. The presence of silicon atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE can be synthesized through ring-opening polymerization. One method involves the use of palladium complex-catalyzed Si-Si bond metathesis. In this process, catalytic amounts of a palladium complex (such as PdCl2(dppb) or PbCl2(dbpb)) and 1,2-difluoro-1,1,2,2-tetramethyldisilane are used to achieve high molecular weight polymers . Another method involves anionic ring-opening polymerization using Me3SiM (M = Na, K, Li) as initiators .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ring-opening polymerization processes. These methods are optimized to produce high yields and high molecular weight polymers, which are essential for various applications in materials science and polymer chemistry.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can be used to modify the silicon centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE involves its ability to undergo ring-opening polymerization and other chemical reactions. The silicon atoms in the compound play a crucial role in its reactivity, allowing for the formation of high molecular weight polymers and various derivatives. The molecular targets and pathways involved in these reactions are primarily related to the silicon centers, which can interact with a wide range of reagents and catalysts .
Comparison with Similar Compounds
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE can be compared with other similar silicon-containing compounds, such as:
2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane: This compound also contains silicon atoms in a cyclic structure but includes an oxygen atom in the ring, which imparts different chemical properties.
Polydimethylsilalkylene-dimethylsiloxanes: These compounds are used as advanced membrane materials and have different applications compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of silicon atoms, which provide distinct reactivity and properties that are valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1,1,2,2-tetramethyldisilolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si2/c1-8(2)6-5-7-9(8,3)4/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNOGYQYFENBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC[Si]1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341760 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15003-82-4 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)









